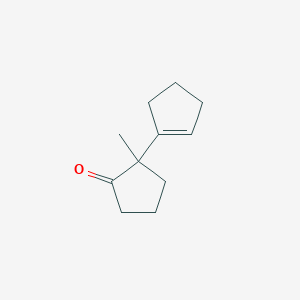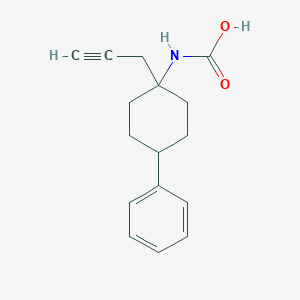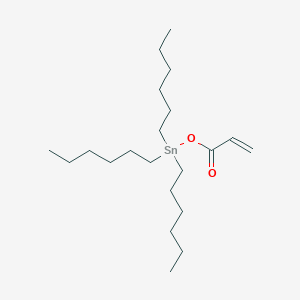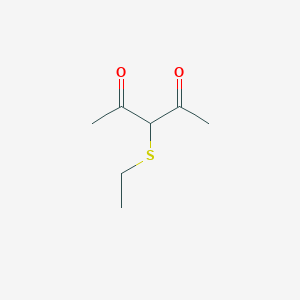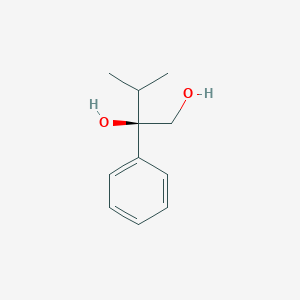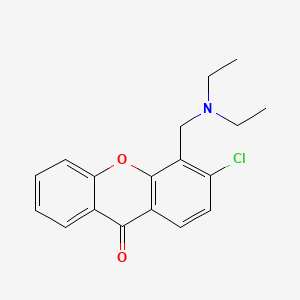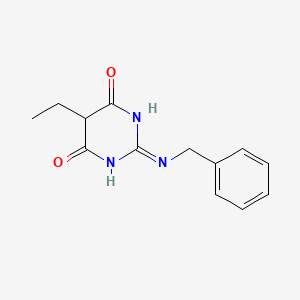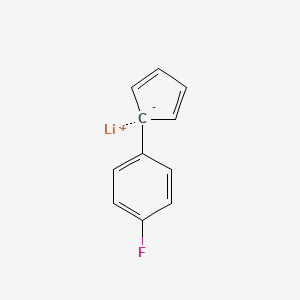
lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is an organolithium compound that features a cyclopentadienyl ring substituted with a fluorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene with a lithium reagent. One common method is the deprotonation of the cyclopentadienyl ring using a strong base such as butyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar deprotonation techniques. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.
Reduction: Reduction reactions can convert the fluorobenzene moiety to a cyclohexadiene derivative.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism by which lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and fluorobenzene moiety also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the fluorobenzene moiety.
1-cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Contains a nitro group instead of a fluorine atom, leading to different reactivity and applications.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Features a trimethylsilyl group, used in different synthetic applications.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is unique due to the presence of both a lithium atom and a fluorobenzene moiety, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
38573-61-4 |
|---|---|
Molekularformel |
C11H8FLi |
Molekulargewicht |
166.1 g/mol |
IUPAC-Name |
lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene |
InChI |
InChI=1S/C11H8F.Li/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H;/q-1;+1 |
InChI-Schlüssel |
OGSYDOKYXLCXDU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=C[C-](C=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)

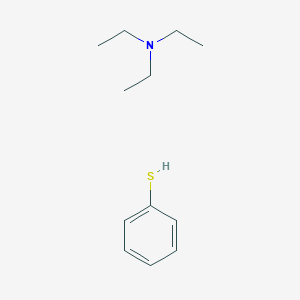
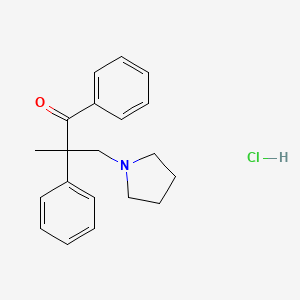
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
